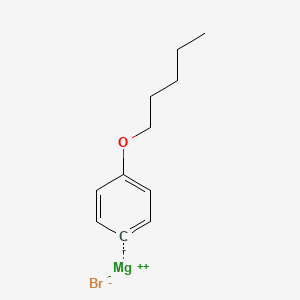

magnesium;pentoxybenzene;bromide

Description

Magnesium bromide (MgBr₂) is an inorganic compound composed of magnesium and bromine. It exists in anhydrous and hydrated forms (e.g., hexahydrate, MgBr₂·6H₂O), with the anhydrous form being a white, hygroscopic solid . Its hexagonal crystal structure enables high ionic conductivity, making it suitable for electrochemical applications .

Synthesis: MgBr₂ is typically prepared by reacting magnesium oxide (MgO) or magnesium carbonate (MgCO₃) with hydrobromic acid (HBr) .

Properties

IUPAC Name |

magnesium;pentoxybenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O.BrH.Mg/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h5-6,8-9H,2-3,7,10H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCMVWRGBQLWOA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrMgO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.45 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;pentoxybenzene;bromide typically involves the reaction of pentoxybenzene with magnesium bromide in an appropriate solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general procedure involves the following steps:

Preparation of Grignard Reagent: Magnesium turnings are activated with iodine and then reacted with pentoxybenzene in THF to form the Grignard reagent.

Reaction with Bromide: The Grignard reagent is then reacted with bromide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified by distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Magnesium;pentoxybenzene;bromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: The bromide group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of magnesium oxide and pentoxybenzene derivatives.

Reduction: Formation of reduced magnesium compounds and pentoxybenzene.

Substitution: Formation of substituted pentoxybenzene compounds

Scientific Research Applications

Magnesium;pentoxybenzene;bromide has several scientific research applications:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Catalysis: The compound acts as a catalyst in various polymerization reactions.

Materials Science: It is used in the development of new materials with unique properties.

Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules .

Mechanism of Action

The mechanism of action of magnesium;pentoxybenzene;bromide involves its interaction with various molecular targets. The bromide group acts as a leaving group, allowing the magnesium and pentoxybenzene moieties to interact with other molecules. This interaction can lead to the formation of new bonds and the modification of existing ones. The compound’s effects are mediated through pathways involving electron transfer and coordination chemistry .

Comparison with Similar Compounds

Research Findings on MgBr₂/DMSO Electrolytes

Structural Modifications (XRD Data)

- Pure MgBr₂ : Matches JCPDS 74-1040 (hexagonal structure) with grain sizes of 50–70 nm .

- MgBr₂/DMSO : New XRD peaks at 18° and 22.2° indicate partial dehydration and DMSO incorporation, reducing crystallite size (Table 1) .

Table 1 : XRD Parameters of MgBr₂ and MgBr₂/DMSO

| Sample | 2θ (°) | d-spacing (Å) | Grain Size (nm) |

|---|---|---|---|

| Pure MgBr₂ | 21.05 | 4.21 | 67.30 |

| MgBr₂/DMSO | 22.91 | 3.87 | 67.52 |

Electrochemical Performance

Biological Activity

Magnesium pentoxybenzene bromide, a compound comprising magnesium, pentoxybenzene, and bromide, has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Magnesium pentoxybenzene bromide can be represented by the formula . The compound is characterized by its ionic nature, with magnesium acting as a cation and pentoxybenzene bromide as the anionic component. The presence of the bromide ion suggests potential reactivity in various biochemical pathways.

Cationic Polymerization : Magnesium bromide acts as a Lewis acid catalyst in organic synthesis, particularly in cationic polymerization processes. This property allows it to initiate polymerization reactions involving vinyl monomers, which is crucial for synthesizing various organic compounds .

Cellular Interaction : At the cellular level, magnesium pentoxybenzene bromide may influence cell signaling pathways and gene expression. The compound's ability to modulate these pathways can lead to alterations in cellular metabolism and function, potentially affecting cellular responses to external stimuli.

Antibacterial Properties

Research indicates that magnesium-based compounds may possess antibacterial activity. Studies have shown that these compounds can penetrate bacterial cell walls, leading to bactericidal effects. This property is particularly relevant for developing new antimicrobial agents.

Anti-inflammatory Effects

Magnesium deficiency has been linked to increased inflammation and chronic diseases. Supplementation with magnesium compounds can reduce markers of systemic inflammation, such as C-reactive protein (CRP) and interleukin-6 (IL-6). This suggests that magnesium pentoxybenzene bromide could potentially exhibit anti-inflammatory properties through similar mechanisms .

Neuroprotective Effects

Magnesium is known for its neuroprotective effects, particularly in the context of neurological disorders. Compounds like magnesium bromide have been studied for their tranquilizing and anticonvulsant properties, which may be beneficial in treating conditions such as epilepsy and anxiety disorders .

Case Studies

- Animal Models : In studies involving animal models, magnesium bromide has demonstrated both beneficial and adverse effects depending on dosage. Lower doses may provide therapeutic benefits such as reduced anxiety or convulsions, while higher doses could lead to toxicity.

- Human Trials : A randomized controlled trial indicated that participants receiving magnesium chloride showed improved serum magnesium levels and reduced inflammatory markers compared to controls. These findings suggest potential benefits of magnesium supplementation in managing inflammation-related conditions .

Data Tables

| Property | Observation |

|---|---|

| Chemical Formula | Mg(C₉H₁₁Br) |

| Solubility | Water-soluble, slightly soluble in alcohol |

| Biological Activities | Antibacterial, anti-inflammatory, neuroprotective |

| Mechanism of Action | Lewis acid catalyst; modulates cell signaling |

| Dosage Effects | Beneficial at low doses; toxic at high doses |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing magnesium;pentoxybenzene;bromide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis involves sequential etherification, bromination, and magnesium coordination. Key steps include:

Etherification : Reacting pent-4-enol with bromophenol under alkaline conditions to form the pent-4-enoxybenzene intermediate .

Bromination : Introducing bromide via electrophilic substitution using HBr or Br₂ in a polar aprotic solvent (e.g., THF) .

Magnesium Coordination : Reacting the brominated intermediate with magnesium turnings in anhydrous THF under inert atmosphere .

- Optimization : Control moisture rigorously (use molecular sieves), maintain stoichiometric excess of magnesium, and monitor reaction progress via TLC or GC-MS.

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.4 ppm), pent-4-enyl protons (δ 5.2–5.8 ppm), and ether linkages .

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+Mg]⁺) and fragmentation patterns .

- X-ray Crystallography : For single-crystal analysis to resolve Mg coordination geometry and bromide positioning .

Q. What is the reactivity profile of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromide ion acts as a leaving group, enabling SN₂ reactions with nucleophiles (e.g., amines, thiols). Key factors:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rates .

- Temperature : Reactions typically proceed at 60–80°C with yields >70% .

- Steric Hindrance : The pent-4-enyl group may slow reactions due to steric bulk; use bulky nucleophiles cautiously .

Q. How does this compound compare to structurally similar brominated aromatic compounds?

- Methodological Answer : Compare reactivity and solubility using:

- Reactivity Tests : Competitive SN₂ reactions with standardized nucleophiles (e.g., NaN₃) to assess leaving group efficiency .

- Solubility Profiling : Measure in solvents like THF, ethanol, and hexane to determine polarity trends .

- Reference Table :

| Compound | Key Feature | Reactivity (vs. Mg;Pentoxybenzene;Br) |

|---|---|---|

| 1-Bromo-2-(pent-4-enyl)benzene | Brominated aromatic | Higher SN₂ reactivity |

| Magnesium;prop-1-ene;bromide | Grignard reagent | Lower thermal stability |

| 3-Bromoaniline | Aminobenzene derivative | Distinct biological activity |

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in cross-coupling reactions involving this compound?

- Methodological Answer : Contradictions arise from:

- Catalyst Compatibility : Pd-based catalysts (e.g., Pd(PPh₃)₄) may deactivate due to Mg coordination; screen alternatives like Ni catalysts .

- Side Reactions : Competing elimination (e.g., β-hydride elimination) in presence of strong bases; optimize base strength (e.g., K₂CO₃ vs. t-BuOK) .

- Kinetic Studies : Use in-situ IR or UV-Vis spectroscopy to track intermediate formation and identify rate-limiting steps .

Q. How does solvent polarity influence the solvation and reactivity of this compound?

- Methodological Answer : Solvent effects are critical for solvation and transition-state stabilization:

- Low Polarity (e.g., THF) : Enhances Mg coordination but slows nucleophilic attack due to poor ion dissociation .

- High Polarity (e.g., DMSO) : Accelerates SN₂ reactions via better bromide solvation but may destabilize Mg complexes .

- Experimental Design : Conduct kinetic studies in solvents with varying dielectric constants (ε) to correlate polarity with reaction rates .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

- Methodological Answer : Use:

- DFT Calculations : B3LYP/6-31G(d) to model Mg coordination geometry and charge distribution .

- MD Simulations : Analyze solvent interactions and diffusion dynamics in THF or ether .

- Frontier Orbital Analysis : Identify reactive sites (e.g., HOMO-LUMO gaps at the bromide center) to predict regioselectivity .

Q. How can analytical challenges in distinguishing this compound from its structural analogs be resolved?

- Methodological Answer : Employ advanced hyphenated techniques:

- LC-MS/MS : Differentiate analogs via unique fragmentation pathways (e.g., loss of pent-4-enyl vs. propyl groups) .

- 2D NMR (e.g., HSQC, COSY) : Resolve overlapping signals in crowded aromatic regions .

- XPS : Detect Mg 1s and Br 3d binding energies to confirm coordination environment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.